molecular formula C22H17N3O2 B6167267 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole CAS No. 2731008-29-8

3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole

Cat. No. B6167267
CAS RN: 2731008-29-8
M. Wt: 355.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole, also known as Quinoxaline, is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. It is a key building block for the synthesis of a variety of compounds, and has been used in the synthesis of drugs, dyes, and polymers. In addition, Quinoxaline has been used in biological research due to its ability to interact with proteins and other biological molecules.

Scientific Research Applications

3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, dyes, and polymers. In addition, this compound has been used in biological research due to its ability to interact with proteins and other biological molecules. It has also been used in the development of novel materials and catalysts.

Mechanism of Action

3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is a heterocyclic aromatic compound that is capable of forming strong bonds with other molecules. It is believed that this compound can interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions. This allows this compound to act as a ligand and modulate the activity of proteins and other biological molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins. In addition, this compound has been found to have antioxidant, antimicrobial, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. However, this compound is also a highly reactive compound and can cause undesired side reactions. In addition, this compound is sensitive to light and air and must be stored in a dark, airtight container.

Future Directions

The potential future directions for 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole research are numerous. It can be used in the development of novel drugs, dyes, polymers, and other materials. In addition, this compound can be used to study the structure and function of proteins and other biological molecules. Furthermore, this compound can be used to develop new catalysts and to study the mechanisms of chemical reactions. Finally, this compound can be used to study the effects of environmental pollutants on the human body.

Synthesis Methods

3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole is synthesized from a variety of starting materials, including 2,3-dihydroquinoxaline, 2,3-diaminobenzophenone, and 2,3-diaminobenzonitrile. The most common synthesis involves the reaction of 2,3-diaminobenzonitrile with an aldehyde in the presence of an acid catalyst. This reaction results in the formation of a quinoxaline ring, which can then be further reacted with other molecules to form more complex compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole involves the condensation of 3,6-dimethoxy-9H-carbazole with quinoxaline-5-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3,6-dimethoxy-9H-carbazole", "quinoxaline-5-carbaldehyde", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3,6-dimethoxy-9H-carbazole (1.0 mmol) and quinoxaline-5-carbaldehyde (1.2 mmol) in a suitable solvent (e.g. ethanol) and add the catalyst (e.g. p-toluenesulfonic acid) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours (e.g. 6-8 hours) until the reaction is complete.", "Step 3: Allow the reaction mixture to cool to room temperature and then filter the resulting solid.", "Step 4: Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product, 3,6-dimethoxy-9-(quinoxalin-5-yl)-9H-carbazole." ] }

CAS RN

2731008-29-8

Molecular Formula

C22H17N3O2

Molecular Weight

355.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.